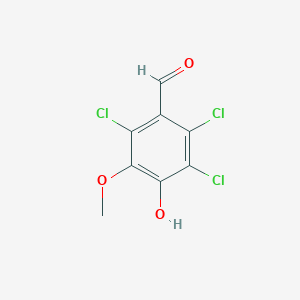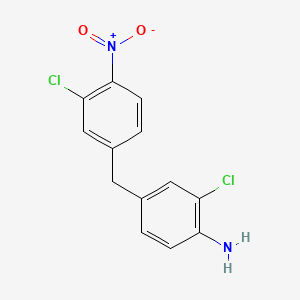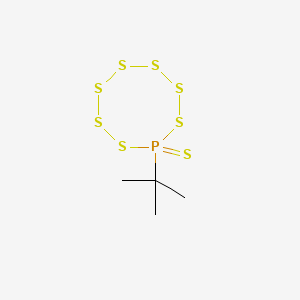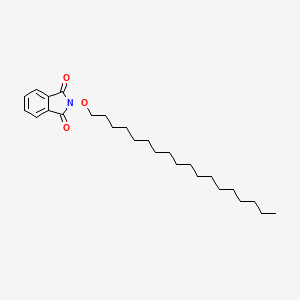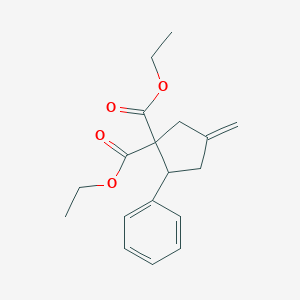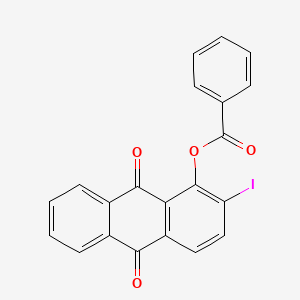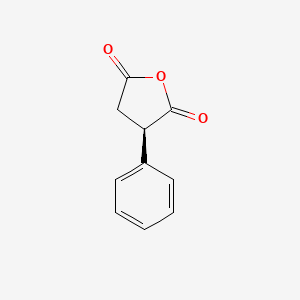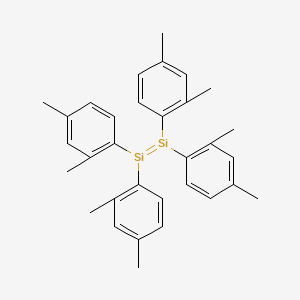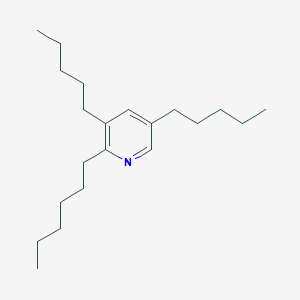
3,5-Dipentyl-2-hexyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dipentyl-2-hexyl-pyridine is an organic compound with the molecular formula C21H37N and a molecular weight of 303.5252 g/mol . It belongs to the class of pyridine derivatives, which are aromatic heterocycles containing a nitrogen atom in the ring structure . This compound is characterized by its unique structure, which includes two pentyl groups and one hexyl group attached to the pyridine ring.
Preparation Methods
The synthesis of 3,5-Dipentyl-2-hexyl-pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-hexylpyridine with pentyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, allowing the nucleophilic substitution to occur . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dipentyl-2-hexyl-pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Scientific Research Applications
3,5-Dipentyl-2-hexyl-pyridine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between pyridine derivatives and biological macromolecules.
Medicine: Research into the potential therapeutic applications of pyridine derivatives includes their use as antimicrobial, antiviral, and anticancer agents.
Mechanism of Action
The mechanism of action of 3,5-Dipentyl-2-hexyl-pyridine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyridine ring can act as a nucleophile, forming coordination complexes with metal ions. This property is exploited in catalysis and coordination chemistry. Additionally, the hydrophobic alkyl chains may facilitate interactions with lipid membranes, influencing the compound’s biological activity .
Comparison with Similar Compounds
3,5-Dipentyl-2-hexyl-pyridine can be compared with other pyridine derivatives such as:
2,6-Dipentylpyridine: Similar in structure but with different alkyl group positions, leading to variations in reactivity and applications.
3,5-Diethyl-2-hexyl-pyridine: The shorter ethyl groups result in different physical and chemical properties.
2-Hexyl-3,5-dimethylpyridine: The presence of methyl groups instead of pentyl groups affects the compound’s solubility and reactivity.
Properties
CAS No. |
114145-39-0 |
|---|---|
Molecular Formula |
C21H37N |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
2-hexyl-3,5-dipentylpyridine |
InChI |
InChI=1S/C21H37N/c1-4-7-10-13-16-21-20(15-12-9-6-3)17-19(18-22-21)14-11-8-5-2/h17-18H,4-16H2,1-3H3 |
InChI Key |
HHSSUILMGDVUQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C=N1)CCCCC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
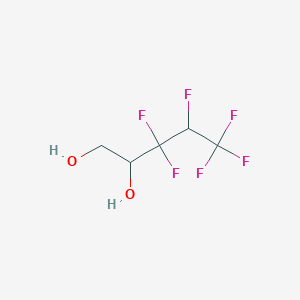
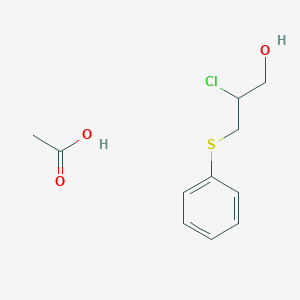
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)

